1-Benzyl-2-hexyl-4-methylbenzene
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Overview
Description
1-Benzyl-2-hexyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a benzyl group, a hexyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-hexyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-hexyl-4-methylbenzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, chlorobenzenes.
Scientific Research Applications
1-Benzyl-2-hexyl-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hexyl-4-methylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Benzyl-4-methylbenzene: Similar structure but lacks the hexyl group.
2-Hexylbenzene: Similar structure but lacks the benzyl and methyl groups.
4-Methyl-2-hexylbenzene: Similar structure but lacks the benzyl group.
Uniqueness: 1-Benzyl-2-hexyl-4-methylbenzene is unique due to the presence of all three substituents (benzyl, hexyl, and methyl) on the benzene ring.
Properties
CAS No. |
917774-33-5 |
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Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-benzyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-3-4-5-9-12-19-15-17(2)13-14-20(19)16-18-10-7-6-8-11-18/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3 |
InChI Key |
NDSWRSNIUDFMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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